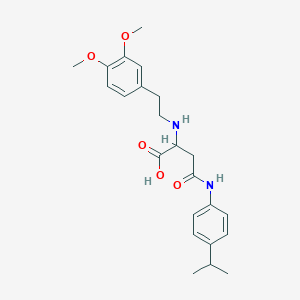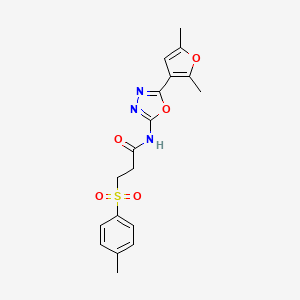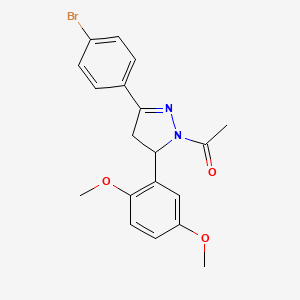
2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that features a sulfonamide group attached to a difluorobenzene ring and a pyrrolidinone moiety
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to have diverse biological activities .
Result of Action
It’s known that compounds with a pyrrolidine ring can have diverse biological profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for industrial production might include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Oxidation Reactions: The pyrrolidinone moiety can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can modify the functional groups present on the compound.
Scientific Research Applications
2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: The compound may exhibit biological activity that makes it useful in the development of therapeutic agents.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- N-(3-(2-oxopyrrolidin-1-yl)phenyl)-4-fluorobenzenesulfonamide
Uniqueness
2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to the presence of two fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the sulfonamide group and the pyrrolidinone moiety also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2,4-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c17-11-6-7-15(14(18)9-11)24(22,23)19-12-3-1-4-13(10-12)20-8-2-5-16(20)21/h1,3-4,6-7,9-10,19H,2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPAFVRDHAKGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline](/img/structure/B2748916.png)

![4-(dimethylsulfamoyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2748921.png)

![(7R)-8-Benzyl-7-(4-methylphenyl)-5-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2748923.png)
![4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2748924.png)

![methyl 2-[2-(2-phenoxyacetyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate](/img/structure/B2748928.png)
![4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid](/img/structure/B2748929.png)
![({[(2-Chlorophenyl)carbamoyl]methyl}(methyl)carbamoyl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2748930.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2748932.png)

